molecular formula C9H11ClFNO2 B6199903 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride CAS No. 2694745-23-6

1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride

Cat. No.: B6199903
CAS No.: 2694745-23-6
M. Wt: 219.6
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a fluoro substituent, and a methoxy group attached to a phenyl ring, along with an ethanone moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

The synthesis of 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The starting material, 4-fluoro-2-methoxyacetophenone, undergoes nitration to introduce a nitro group at the 5-position. This is followed by reduction to convert the nitro group to an amino group.

    Hydrochloride Formation: The resulting 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The ethanone moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino and fluoro groups can participate in substitution reactions, leading to the formation of various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions.

Scientific Research Applications

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the amino, fluoro, and methoxy groups can influence its binding affinity and specificity for molecular targets, affecting various biochemical pathways.

Comparison with Similar Compounds

1-(5-Amino-4-fluoro-2-methoxyphenyl)ethan-1-one hydrochloride can be compared with similar compounds such as:

    1-(5-Amino-2-fluoro-4-methoxyphenyl)ethan-1-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

    5-Fluoro-2-hydroxyphenyl)ethan-1-one:

    2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone: Contains a bromo group instead of an amino group, leading to different reactivity and applications.

The unique combination of functional groups in this compound makes it a versatile compound with distinct properties and applications.

Properties

CAS No.

2694745-23-6

Molecular Formula

C9H11ClFNO2

Molecular Weight

219.6

Purity

95

Origin of Product

United States

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